molecular formula C19H24N2O5S B4211945 Ethyl 4-(2,5-dimethylphenyl)-6-{[(2-methoxy-2-oxoethyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(2,5-dimethylphenyl)-6-{[(2-methoxy-2-oxoethyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4211945
M. Wt: 392.5 g/mol
InChI Key: GCKQWWMFAYUGEH-UHFFFAOYSA-N
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Description

Ethyl 4-(2,5-dimethylphenyl)-6-{[(2-methoxy-2-oxoethyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, and is known for its applications in various fields including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,5-dimethylphenyl)-6-{[(2-methoxy-2-oxoethyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the ester and thioether groups. Common reagents used in these reactions include ethyl chloroformate, 2,5-dimethylphenylamine, and 2-methoxy-2-oxoethyl thiol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can significantly enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-dimethylphenyl)-6-{[(2-methoxy-2-oxoethyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(2,5-dimethylphenyl)-6-{[(2-methoxy-2-oxoethyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,5-dimethylphenyl)-6-{[(2-methoxy-2-oxoethyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propionate

Uniqueness

Compared to similar compounds, Ethyl 4-(2,5-dimethylphenyl)-6-{[(2-methoxy-2-oxoethyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its complex structure and the presence of multiple functional groups. This complexity allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

ethyl 4-(2,5-dimethylphenyl)-6-[(2-methoxy-2-oxoethyl)sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-5-26-18(23)16-14(9-27-10-15(22)25-4)20-19(24)21-17(16)13-8-11(2)6-7-12(13)3/h6-8,17H,5,9-10H2,1-4H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKQWWMFAYUGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)C)C)CSCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2,5-dimethylphenyl)-6-{[(2-methoxy-2-oxoethyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(2,5-dimethylphenyl)-6-{[(2-methoxy-2-oxoethyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 3
Ethyl 4-(2,5-dimethylphenyl)-6-{[(2-methoxy-2-oxoethyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 4-(2,5-dimethylphenyl)-6-{[(2-methoxy-2-oxoethyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 5
Ethyl 4-(2,5-dimethylphenyl)-6-{[(2-methoxy-2-oxoethyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(2,5-dimethylphenyl)-6-{[(2-methoxy-2-oxoethyl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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